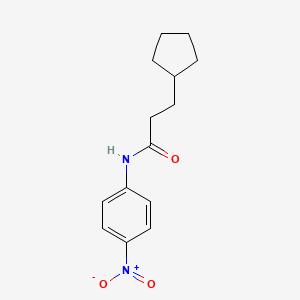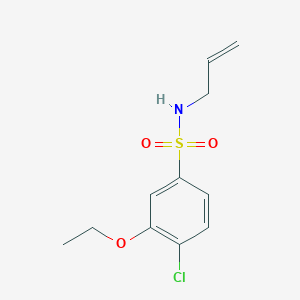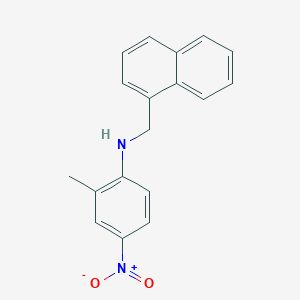
3-cyclopentyl-N-(4-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(4-nitrophenyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-(4-nitrophenyl)propanamide has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. For example, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that PKC may play a critical role in cancer cell proliferation. 3-cyclopentyl-N-(4-nitrophenyl)propanamide has also been used to study the role of PKC in neuronal signaling and synaptic plasticity, as well as in the regulation of insulin secretion in pancreatic beta cells.
Wirkmechanismus
The mechanism of action of 3-cyclopentyl-N-(4-nitrophenyl)propanamide involves its ability to bind to the catalytic domain of PKC, thereby inhibiting its activity. PKC is a serine/threonine kinase that is activated by diacylglycerol (DAG) and calcium ions. Once activated, PKC phosphorylates a wide range of cellular proteins, leading to changes in cellular signaling and gene expression. By inhibiting PKC, 3-cyclopentyl-N-(4-nitrophenyl)propanamide can prevent these downstream effects and alter cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyclopentyl-N-(4-nitrophenyl)propanamide depend on the specific cellular process being studied. For example, in cancer cells, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to inhibit cell proliferation and induce apoptosis, suggesting that PKC may play a critical role in cancer cell survival. In neurons, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to regulate synaptic plasticity and memory formation, suggesting that PKC may play a critical role in learning and memory. In pancreatic beta cells, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has been shown to regulate insulin secretion, suggesting that PKC may play a critical role in glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-cyclopentyl-N-(4-nitrophenyl)propanamide in lab experiments is its selectivity for PKC. Unlike other kinase inhibitors, 3-cyclopentyl-N-(4-nitrophenyl)propanamide specifically targets PKC, allowing researchers to study the specific role of this enzyme in cellular processes. However, one limitation of using 3-cyclopentyl-N-(4-nitrophenyl)propanamide is its potential off-target effects. While 3-cyclopentyl-N-(4-nitrophenyl)propanamide is highly selective for PKC, it may still interact with other cellular proteins, leading to unintended effects.
Zukünftige Richtungen
There are several future directions for research on 3-cyclopentyl-N-(4-nitrophenyl)propanamide. One area of interest is the development of new PKC inhibitors with improved selectivity and potency. Another area of interest is the study of PKC isoforms and their specific roles in cellular processes. Finally, the use of 3-cyclopentyl-N-(4-nitrophenyl)propanamide in clinical trials for the treatment of cancer and other diseases is an area of active research. Overall, 3-cyclopentyl-N-(4-nitrophenyl)propanamide has the potential to be a valuable tool for studying the role of PKC in cellular processes and may have important applications in the development of new therapies for a wide range of diseases.
Synthesemethoden
The synthesis of 3-cyclopentyl-N-(4-nitrophenyl)propanamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with cyclopentylamine to form 4-nitrophenylcyclopentylcarbamate, which is then reacted with 3-bromopropionyl chloride to form 3-cyclopentyl-N-(4-nitrophenyl)propanamide. The final product is purified by column chromatography to obtain a white crystalline powder with a melting point of 142-144°C.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(10-5-11-3-1-2-4-11)15-12-6-8-13(9-7-12)16(18)19/h6-9,11H,1-5,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOGSSBYFPETSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(4-nitrophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)
![N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)


![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)
![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)

![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B4944127.png)
![1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4944128.png)
